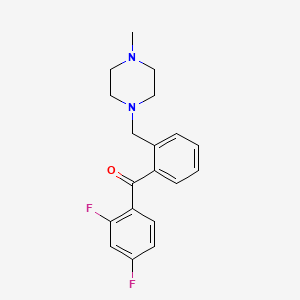

2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone

描述

2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898762-45-3) is a fluorinated benzophenone derivative with a molecular formula of C₁₉H₂₀F₂N₂O and a molecular weight of 330.37 g/mol . Its structure features two fluorine atoms at the 2- and 4-positions of one benzophenone ring and a 4-methylpiperazinomethyl group at the 2'-position of the adjacent aromatic ring.

The 4-methylpiperazinomethyl group introduces a basic tertiary amine, which may improve solubility in polar solvents and facilitate interactions with acidic residues in proteins .

属性

IUPAC Name |

(2,4-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNCIHPNLCGBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643899 | |

| Record name | (2,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-45-3 | |

| Record name | Methanone, (2,4-difluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure consistent quality and yield.

化学反应分析

Types of Reactions

2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

- Reagent in Chemical Reactions : It is utilized as a reagent in reactions involving oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

Biology

- Biological Activity Studies : Research indicates that 2,4-difluoro-2'-(4-methylpiperazinomethyl) benzophenone exhibits potential biological activities. It has been studied for its interactions with specific molecular targets within biological systems.

- Antioxidant Properties : The compound shows antioxidant capabilities, which may help protect cells from oxidative stress.

- Anticancer Activity : Preliminary studies suggest that related benzophenone derivatives can induce apoptosis in cancer cells, highlighting their potential in cancer therapy .

Medicine

- Pharmaceutical Intermediate : The compound is explored as a pharmaceutical intermediate due to its unique structure that may enhance bioavailability and solubility.

- Potential Therapeutic Effects : Investigations into its mechanism of action reveal interactions with enzymes and receptors, suggesting therapeutic applications against various diseases.

Industry

- Material Development : this compound is utilized in developing new materials and coatings. Its properties make it suitable for applications requiring durability and resistance to environmental factors .

- Photoprotective Applications : The compound's ability to absorb UV radiation makes it relevant for use in sunscreen formulations, providing protection against skin damage from sun exposure .

Case Studies and Research Findings

-

Anticancer Activity Study :

- A study on benzophenone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values indicated effective inhibition of cancer cell growth.

-

Photoprotective Effects Research :

- Research highlighted the photoprotective properties of benzophenones, suggesting their efficacy in mitigating UV-induced skin damage.

-

Toxicity Assessments :

- Comparative toxicity studies indicated that certain derivatives exhibited lower toxicity levels in non-target organisms while maintaining effective biological activity against targeted cells.

Data Table: Biological Activities of Related Compounds

作用机制

The mechanism of action of 2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Table 1: Structural Comparison of Selected Benzophenone Derivatives

Key Observations:

Positional Isomerism: Moving the methylpiperazinomethyl group from the 2' to 3' position (e.g., 898789-31-6 vs.

Halogen Effects : Replacing fluorine with chlorine (e.g., 898789-18-9) increases molecular weight and lipophilicity (Cl: XLogP3 ~0.7 vs. F: ~0.1), which may enhance membrane permeability but reduce metabolic stability .

Functional Group Variations: The cyano-substituted analogue (898782-84-8) exhibits a lower molecular weight (319.40 g/mol) and stronger electron-withdrawing effects, which could modulate reactivity in photochemical applications .

Pharmacological and Photochemical Properties

Receptor Affinity and Enzyme Inhibition

- Tertiary Amine Motif: Compounds with the 4-methylpiperazinomethyl group, including the target compound, show affinity for histamine H₃ receptors and cholinesterases, making them candidates for neurodegenerative disease therapeutics .

- Halogen Impact : Fluorinated derivatives generally exhibit higher metabolic stability compared to chlorinated analogues, as seen in their reduced susceptibility to cytochrome P450 oxidation .

Photophysical Behavior

- Phosphorescence: The target compound’s fluorine substituents may stabilize triplet states, similar to benzophenone, which emits phosphorescence via T₁→S₀ transitions .

- Comparison with Diphenylsulfone: Unlike diphenylsulfone-based systems, benzophenone derivatives like the target compound lack separated absorption bands in aggregated states, limiting afterglow properties .

生物活性

2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered interest due to its potential biological activities. It belongs to the class of benzophenone derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article explores the biological activity of this compound by reviewing relevant studies and presenting data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzophenone core with two fluorine atoms and a piperazine moiety, which may influence its biological interactions.

Anticancer Activity

Research indicates that benzophenone derivatives exhibit significant anticancer properties. A study on similar compounds showed that they could induce cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxic Activity of Benzophenone Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Inhibition of tubulin polymerization |

| 1,2,3-Triazole Benzophenone Derivative | HeLa | TBD | Induction of apoptosis |

| 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone | A549 | TBD | Cell cycle arrest |

Note: TBD indicates that specific IC50 values need to be determined in future studies.

Case Studies

- Study on Antitumor Effects : A recent investigation into the effects of various benzophenone derivatives revealed that compounds with piperazine substitutions had enhanced cytotoxicity against cancer cell lines compared to those without. This suggests that the piperazine moiety may play a crucial role in enhancing biological activity .

- Antioxidant Assessment : In a comparative study of antioxidant activities among different benzophenones, it was noted that those with additional functional groups exhibited better radical scavenging capabilities. This highlights the potential for modifying the structure of this compound to enhance its antioxidant properties .

常见问题

Q. What synthetic routes are commonly employed for the preparation of 2,4-difluoro-2'-(4-methylpiperazinomethyl) benzophenone?

The synthesis typically involves multi-step reactions, starting with the functionalization of a benzophenone core. A key step is the introduction of the 4-methylpiperazinomethyl group via nucleophilic substitution or reductive amination. For example:

- Step 1 : Acylation of a piperidine derivative with 2,4-difluorobenzoyl chloride under basic conditions (e.g., using triethylamine as a base) to form the benzoylpiperidine intermediate .

- Step 2 : Coupling the intermediate with 4-methylpiperazine via a methylene linker, often employing reagents like formaldehyde in a Mannich-type reaction .

- Purification : Column chromatography (e.g., n-hexane/EtOAC gradients) or recrystallization is used to isolate the final product .

Q. How can researchers validate the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming substituent positions and bond connectivity. For instance, distinct peaks for fluorine atoms (due to coupling) and the methylpiperazine moiety (δ ~2.3–3.5 ppm) should be observed .

- High-Performance Liquid Chromatography (HPLC) : Retention times and peak area percentages (e.g., ≥95% purity at 254 nm) ensure chromatographic homogeneity .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., ±0.3%) may indicate residual solvents or incomplete reactions, necessitating further purification .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to minimize inhalation risks, as aromatic amines and fluorinated compounds may release volatile byproducts .

- Storage : Store under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation, as recommended for structurally similar piperazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 4-methylpiperazinomethyl coupling step?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the piperazine nitrogen, improving reaction rates .

- Catalysis : Additives like potassium iodide (KI) can accelerate SN2 reactions by stabilizing transition states .

- Temperature Control : Moderate heating (40–60°C) balances reaction kinetics with thermal stability of intermediates. For example, heating at 50°C increased yields from 65% to 84% in analogous piperidine couplings .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Case Study : If -NMR reveals unexpected peaks, compare with computed spectra (e.g., using ChemDraw or ACD/Labs) to identify impurities or stereoisomers .

- Cross-Validation : Combine mass spectrometry (HRMS) with IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm) and rule out alternative structures .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning, as demonstrated for related fluorobenzoyl-piperazine derivatives .

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Analysis : Calculate degradation rate constants () at different temperatures to predict shelf life using the Arrhenius equation .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Analog Synthesis : Modify substituents (e.g., replacing fluorine with chlorine or varying piperazine alkyl groups) and compare bioactivity .

- In Vitro Assays : Screen derivatives for receptor binding (e.g., dopamine D2 or serotonin 5-HT2A receptors) using radioligand displacement assays, as seen in antipsychotic intermediate studies .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。